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molecular formula C7H6ClNO4S B1304186 (4-Nitrophenyl)methanesulfonyl chloride CAS No. 4025-75-6

(4-Nitrophenyl)methanesulfonyl chloride

Cat. No. B1304186
M. Wt: 235.65 g/mol
InChI Key: CAXRPEAFHWDFTD-UHFFFAOYSA-N
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Patent
US09334263B2

Procedure details

To a solution of (4-nitrophenyl)methanesulfonyl chloride (4 g, 17 mmol) in acetonitrile (100 mL) was added a solution of ammonium carbonate (3 g, 31.3 mmol) in ammonia (50 mL). The reaction mixture was stirred for 1 h, and TLC indicated the starting material consumed completely. The organic solvent was removed under reduced pressure. Addition of water (10 mL) led to precipitate formation. The solid was collected, washed with water (2×5 mL), and dried to give (4-nitrophenyl)methanesulfonamide (3.4 g, 93%) as a white solid. MS (ES+) C7H8N2O4S requires: 216, found: 217 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11](Cl)(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[NH4+:19].[NH4+]>C(#N)C.N>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([NH2:19])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumed completely
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Addition of water (10 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate formation
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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